Cerevisterol

Catalog No.
S638216
CAS No.
516-37-0
M.F
C28H46O3
M. Wt
430.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerevisterol

CAS Number

516-37-0

Product Name

Cerevisterol

IUPAC Name

(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol

Molecular Formula

C28H46O3

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/b8-7+/t18-,19+,20-,22+,23-,24-,25+,26+,27+,28-/m0/s1

InChI Key

ARXHRTZAVQOQEU-BRVLHLJYSA-N

SMILES

Array

Synonyms

cerevisterol, ergosta-7,22E-diene-3beta,5alpha,6beta-triol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C

The exact mass of the compound Cerevisterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cerevisterol (5α-ergosta-7,22-diene-3β,5,6β-triol) is a highly oxygenated ergostane-type sterol originally isolated from Saccharomyces cerevisiae and widely distributed across medicinal fungi. In industrial and analytical procurement, it serves as a critical reference standard for mycological quality control and a specialized, high-polarity sterol baseline for bioassay development . Unlike standard unoxidized sterols, cerevisterol possesses a distinct triol moiety that fundamentally alters its solubility profile, melting point (265.3 °C), and structural stability [1]. These properties make it an essential procurement target for laboratories requiring a stable, specific marker compound for complex lipid profiling, extraction validation, and structure-activity relationship studies where crude fungal extracts fail to provide reproducible data [2].

Attempting to substitute cerevisterol with its more abundant precursor, ergosterol, or relying on crude fungal extracts introduces severe reproducibility and handling liabilities. Ergosterol is highly sensitive to photo-oxidation and air exposure, rapidly degrading into peroxides and other artifacts during standard benchtop handling and storage [1]. In contrast, pure cerevisterol exhibits quantifiable environmental stability, maintaining its structural integrity without requiring strict inert-atmosphere conditions [1]. Furthermore, its distinct 3β,5α,6β-triol structure renders it insoluble in non-polar solvents like hexane, meaning that generic sterol extraction protocols or non-polar baseline comparisons will fail to accurately capture or mimic cerevisterol’s behavior in formulation and analytical chromatography [2]. Consequently, procuring pure cerevisterol is mandatory to avoid standard-degradation artifacts and to ensure accurate solvent partitioning.

Long-Term Environmental and Photo-Stability

Standard sterols present significant storage and handling challenges due to their reactivity. However, cerevisterol demonstrates remarkable physical stability under ambient conditions. Historical and chemical characterizations confirm that it shows no discoloration or shift in its high melting point (265.3 °C) even after several weeks of exposure to light and atmospheric oxygen [1]. This head-to-head operational advantage over ergosterol—which rapidly undergoes photo-oxidation—drastically simplifies handling protocols [2].

Evidence DimensionPhysical stability under ambient light and air
Target Compound DataZero discoloration or melting point shift (stable at 265.3 °C) after multi-week exposure
Comparator Or BaselineErgosterol (Baseline)
Quantified DifferenceErgosterol requires inert, light-protected storage to prevent rapid photo-oxidation, while cerevisterol exhibits complete ambient stability.
ConditionsAmbient atmospheric oxygen and light exposure over several weeks

Reduces cold-chain and inert-gas storage requirements, making it a highly reliable, long shelf-life analytical reference standard for quality control.

Differential Solvent Partitioning and Polarity

The presence of the 3β,5α,6β-triol system fundamentally alters the solubility profile of cerevisterol compared to standard unoxidized sterols. While baseline sterols partition heavily into aliphatic hydrocarbons, cerevisterol is completely insoluble in hexane [1]. Instead, it requires polar organic solvents, demonstrating high solubility in DMSO, methanol, and ethanol . This distinct partitioning behavior is critical for designing liquid-liquid extraction protocols and selecting appropriate HPLC mobile phases.

Evidence DimensionSolubility in aliphatic hydrocarbons
Target Compound DataInsoluble in hexane; highly soluble in DMSO, methanol, and ethanol
Comparator Or BaselineStandard unoxidized sterols (e.g., Ergosterol)
Quantified DifferenceThe triol moiety drastically lowers non-polar solubility, preventing co-elution or dissolution in hexane fractions.
ConditionsStandard laboratory solvent partitioning and HPLC mobile phase selection

Forces buyers to adopt polar-compatible extraction and chromatography methods, ensuring the compound is not lost during standard lipid defatting steps.

Bioassay Signal Isolation in Anti-Inflammatory Screening

In structure-activity relationship studies, utilizing pure cerevisterol is essential to avoid skewed data from co-occurring fungal metabolites. In LPS-stimulated RAW 264.7 macrophages, pure cerevisterol inhibits nitric oxide (NO) production with an IC50 of 25.45 µg/mL (approx. 59.19 µM)[1]. In contrast, its closely related co-metabolite, ergosterol peroxide, is nearly ten times more potent in the same assay (IC50 = 2.85 µg/mL)[1]. This massive difference in bioactivity dictates that crude extracts cannot be used to infer cerevisterol's specific pharmacological effects.

Evidence DimensionInhibition of NO production (IC50)
Target Compound Data25.45 µg/mL (approx. 59.19 µM)
Comparator Or BaselineErgosterol peroxide (Co-occurring metabolite)
Quantified DifferenceErgosterol peroxide is nearly 10x more potent (IC50 = 2.85 µg/mL) in the same assay.
ConditionsLPS-stimulated murine RAW 264.7 macrophages

Demonstrates that procuring highly pure cerevisterol is mandatory for accurate SAR studies, as trace co-metabolites in crude extracts will falsely dominate the assay signal.

Analytical Reference Standard for Medicinal Fungi Quality Control

Because of its quantifiable environmental stability and distinct polarity profile, cerevisterol is a highly reliable analytical marker. It is procured to standardize and validate extracts of commercially valuable fungi, such as Hericium erinaceus and Agaricus blazei, ensuring that the oxygenated sterol fraction is accurately quantified without the risk of standard degradation during analysis [1].

Calibration of Polar Lipid Extraction Protocols

Given its strict insolubility in hexane but high solubility in DMSO and alcohols, cerevisterol serves as a critical calibration standard for lipidomics workflows. It is used to validate liquid-liquid extraction efficiencies, ensuring that highly oxygenated, polar sterols are successfully recovered rather than discarded with the hexane-insoluble waste .

Baseline Compound for Oxygenated Sterol Synthesis

The stable 3β,5α,6β-triol core provides a reliable, non-oxidizing starting material for synthesizing more complex steroidal derivatives. Procuring cerevisterol allows chemists to bypass the spontaneous photo-degradation risks associated with using ergosterol as a primary synthetic precursor [2].

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

430.34469533 Da

Monoisotopic Mass

430.34469533 Da

Heavy Atom Count

31

Appearance

Powder

UNII

6MHQ9J8E6J

Wikipedia

Cerevisterol

Dates

Last modified: 08-15-2023

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